

# An In-depth Technical Guide to the NH<sub>2</sub>-Peg4-dota Bifunctional Chelator

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## Compound of Interest

Compound Name: NH<sub>2</sub>-Peg4-dota

Cat. No.: B15607965

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This technical guide provides a comprehensive overview of the **NH<sub>2</sub>-Peg4-dota** bifunctional chelator for researchers, scientists, and drug development professionals. It details the core properties, experimental protocols, and applications of this versatile molecule in the field of nuclear medicine and molecular imaging.

## Introduction

**NH<sub>2</sub>-Peg4-dota** is a bifunctional chelator integral to the development of radionuclide drug conjugates (RDCs).[1] Its structure is meticulously designed to combine three key functional components:

- A primary amine (-NH<sub>2</sub>) group: This reactive terminal allows for covalent conjugation to biomolecules such as peptides and antibodies.[2][3]
- A tetraethylene glycol (PEG4) spacer: This hydrophilic linker enhances solubility, improves pharmacokinetics by increasing circulation time, and reduces steric hindrance during conjugation.[2]
- A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle: This cage-like structure forms highly stable complexes with a variety of radiometals, making it suitable for both diagnostic imaging and therapeutic applications.[2][4]

This unique combination of features makes **NH<sub>2</sub>-Peg4-dota** a valuable tool for creating targeted radiopharmaceuticals.

## Physicochemical Properties

A summary of the key physicochemical properties of **NH2-Peg4-dota** is presented in the table below.

Property	Value	Reference
Chemical Formula	C <sub>26</sub> H <sub>50</sub> N <sub>6</sub> O <sub>11</sub>	[5][6]
Molecular Weight	622.71 g/mol	[2][5]
CAS Number	2090232-34-9	[1][2]
Appearance	White Powder	[5]
Purity	≥98%	[5]
Solubility	Soluble in water and DMF	[4]

## Core Applications in Drug Development

The primary application of **NH2-Peg4-dota** is in the construction of radiopharmaceuticals for a variety of purposes:

- **Targeted Molecular Imaging (PET & SPECT):** By conjugating **NH2-Peg4-dota** to a targeting moiety (e.g., an antibody or peptide that specifically binds to a cancer cell receptor), it can be labeled with a positron-emitting (e.g., <sup>68</sup>Ga, <sup>64</sup>Cu, <sup>89</sup>Zr) or gamma-emitting (e.g., <sup>111</sup>In) radionuclide for PET or SPECT imaging, respectively. This allows for non-invasive visualization and quantification of target expression in vivo.
- **Targeted Radionuclide Therapy:** When chelated with a therapeutic radionuclide that emits beta particles (e.g., <sup>177</sup>Lu, <sup>90</sup>Y) or alpha particles, the resulting RDC can deliver a cytotoxic radiation dose directly to the target cells, minimizing damage to healthy tissues.
- **Theranostics:** The ability of DOTA to chelate both diagnostic and therapeutic radiometals enables a theranostic approach. A patient can first be imaged with a diagnostic RDC to confirm target engagement and determine dosimetry, followed by treatment with a therapeutic RDC based on the same targeting molecule.

## Quantitative Data

### Radiolabeling Efficiency and Stability

The efficiency of radiolabeling and the stability of the resulting complex are critical parameters for the successful application of a bifunctional chelator. The DOTA macrocycle is known for forming highly stable complexes with a range of radiometals.

Radiometal	Radiolabeling Efficiency	Serum Stability	Reference
<sup>177</sup> Lu	>90%	85% after 48 hours	<a href="#">[2]</a>
<sup>68</sup> Ga	>98%	High	<a href="#">[4]</a>
<sup>111</sup> In	High	High	<a href="#">[2]</a>
<sup>90</sup> Y	High	High	<a href="#">[4]</a>
<sup>64</sup> Cu	High	High	<a href="#">[4]</a>

Note: Radiolabeling efficiency and stability can be influenced by factors such as pH, temperature, and the specific biomolecule conjugated.

### Pharmacokinetic Parameters

The PEG4 spacer in **NH2-Peg4-dota** is designed to improve the pharmacokinetic profile of the resulting RDC, leading to a longer circulation half-life and enhanced tumor uptake.

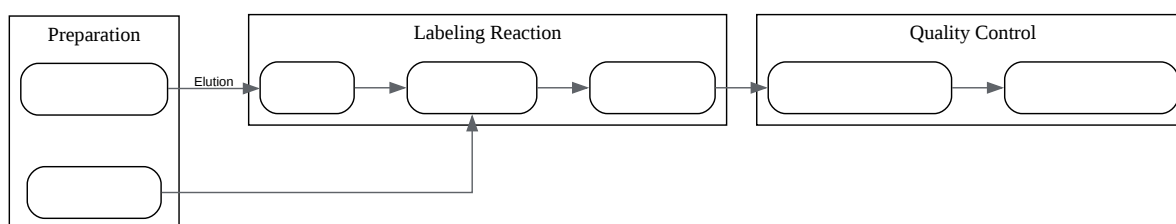
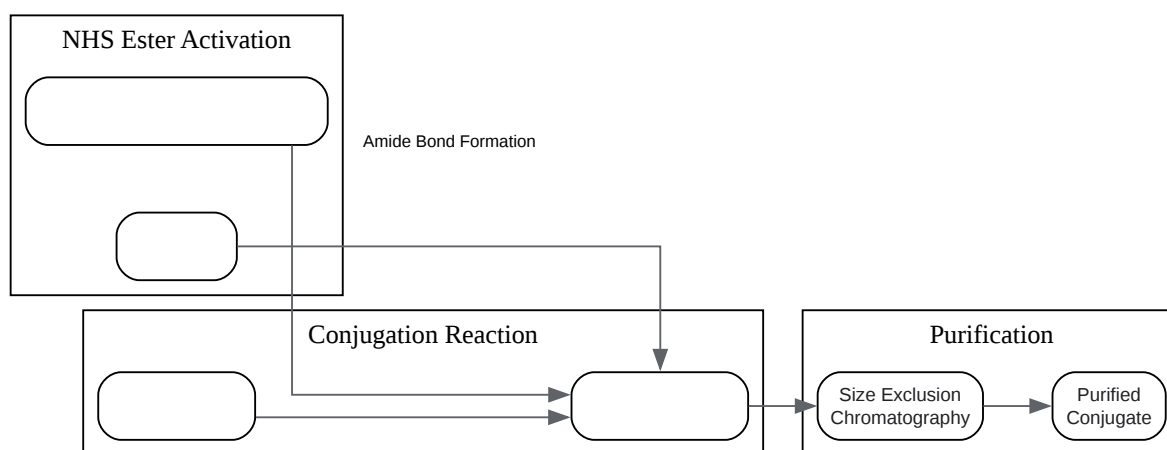
Conjugate	Parameter	Value	Reference
DOTA Conjugates	Half-life (in serum at 37°C)	16 to 400 minutes (variable depending on the conjugate)	<a href="#">[2]</a>

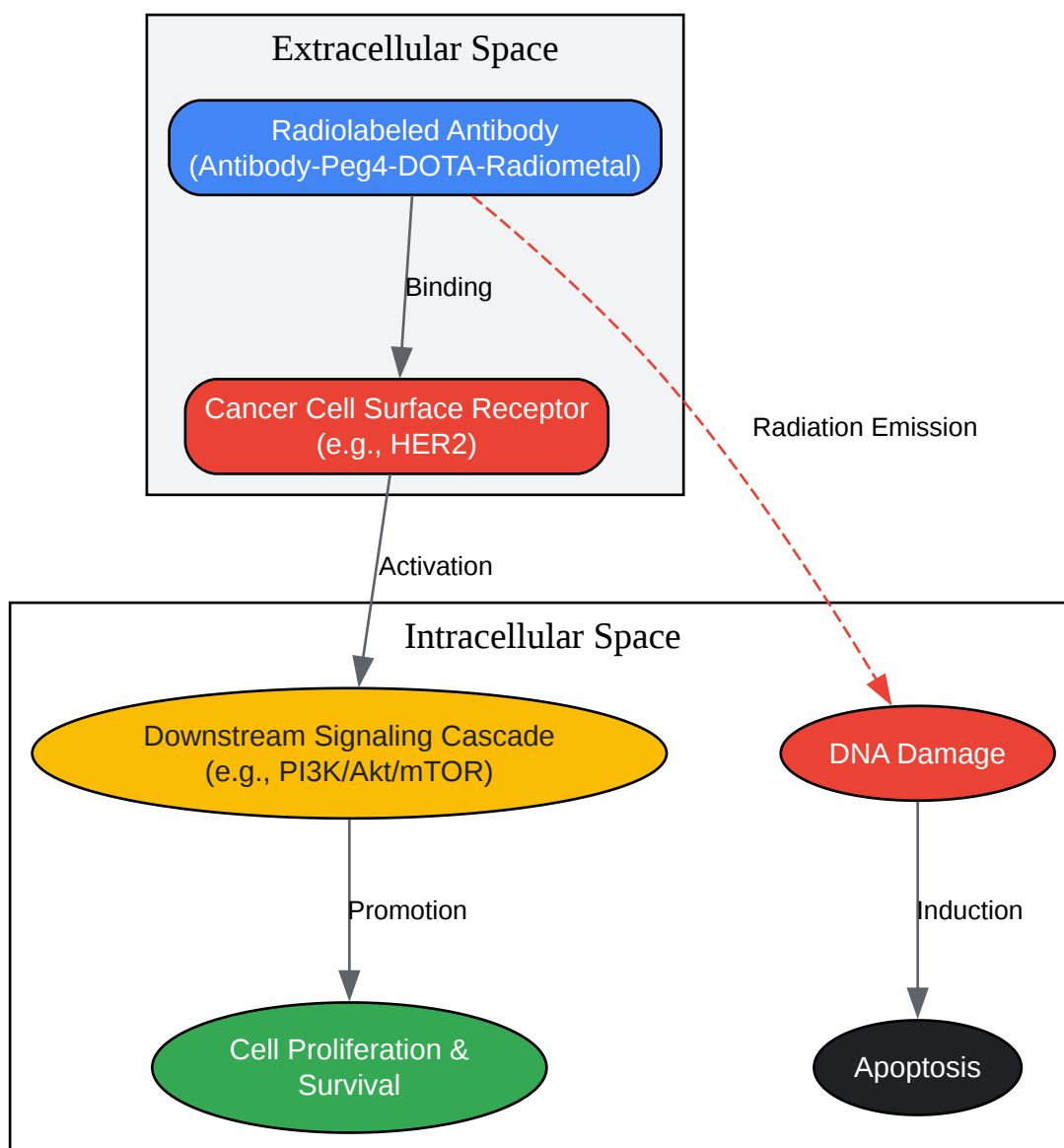
Note: Pharmacokinetic properties are highly dependent on the conjugated biomolecule.

## Experimental Protocols

## General Bioconjugation of NH2-Peg4-dota to a Targeting Protein

This protocol describes a general method for conjugating the primary amine of **NH2-Peg4-dota** to a protein (e.g., an antibody) via an activated ester.





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Address: 3281 E Guasti Rd

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